molecular formula C16H20N2O B2898715 N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2097915-50-7

N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2898715
CAS No.: 2097915-50-7
M. Wt: 256.349
InChI Key: XFVYCMDVXTZDLT-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide is a chemical compound with a unique structure that includes a cyclopropyl group attached to a pyridine ring, which is further connected to a cyclohexene ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the cyclopropylpyridine intermediate, which is then reacted with cyclohex-3-ene-1-carboxylic acid or its derivatives under specific conditions to form the desired carboxamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or cyclohexene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]methylamine
  • N-[(6-chloropyridin-3-yl)methyl]-N-methylacetimidamide

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the cyclohexene ring. These features can impart distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(14-4-2-1-3-5-14)18-11-12-6-9-15(17-10-12)13-7-8-13/h1-2,6,9-10,13-14H,3-5,7-8,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVYCMDVXTZDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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